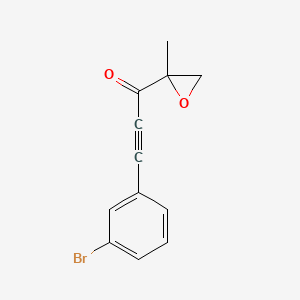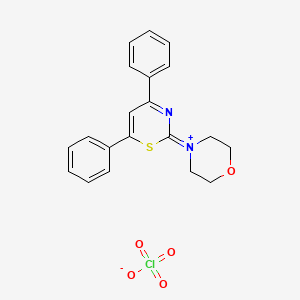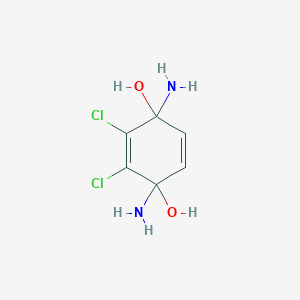
1,4-Diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol is a chemical compound with the molecular formula C6H6Cl2N2O2 It is a derivative of cyclohexadiene and contains both amino and chloro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol typically involves the chlorination of cyclohexadiene followed by amination One common method involves the reaction of cyclohexa-2,5-diene-1,4-dione with chlorine gas to introduce the chloro groups
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to more reduced forms of cyclohexadiene derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced cyclohexadiene derivatives.
Substitution: Various substituted cyclohexadiene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The amino and chloro groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione
- 2,3-Dichloro-2,5-cyclohexa-diene-1,4-dione
- 2,6-Dichloro-1,4-benzoquinone
Uniqueness
1,4-Diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol is unique due to the presence of both amino and chloro groups on the cyclohexadiene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
87963-49-3 |
|---|---|
Molekularformel |
C6H8Cl2N2O2 |
Molekulargewicht |
211.04 g/mol |
IUPAC-Name |
1,4-diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol |
InChI |
InChI=1S/C6H8Cl2N2O2/c7-3-4(8)6(10,12)2-1-5(3,9)11/h1-2,11-12H,9-10H2 |
InChI-Schlüssel |
NWMQEIVKEUKDBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(C(=C(C1(N)O)Cl)Cl)(N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Heptadecyloxy)methyl]hexan-1-OL](/img/structure/B14389674.png)
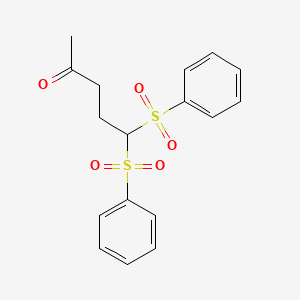
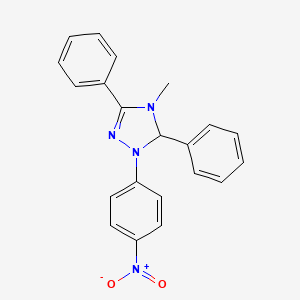
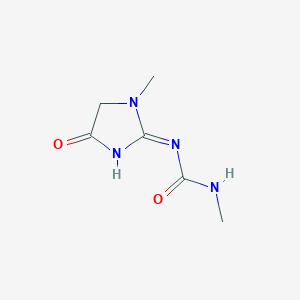
![Dimethyl[(propan-2-yl)oxy]silanol](/img/structure/B14389692.png)

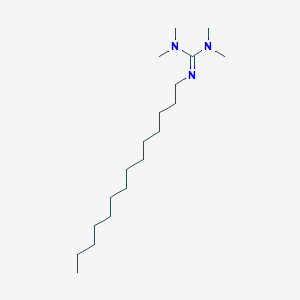
![(3aR,8bR)-3-Methyl-1-phenyl-1,3a,4,8b-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14389704.png)
![N-Methyl-N'-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea](/img/structure/B14389708.png)
![Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate](/img/structure/B14389717.png)
![1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14389730.png)
